A Technical Guide to 3-(6-Methoxypyridin-3-yl)benzaldehyde: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding
A Technical Guide to 3-(6-Methoxypyridin-3-yl)benzaldehyde: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(6-Methoxypyridin-3-yl)benzaldehyde, a key biaryl intermediate in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and its critical role as a foundational building block in the development of targeted therapeutics. Specifically, this guide highlights its application in the synthesis of potent and selective kinase inhibitors, such as those targeting RIOK2, an atypical kinase implicated in various human cancers. This document is intended to serve as a practical resource for researchers engaged in synthetic chemistry and drug discovery, offering both theoretical grounding and actionable experimental insights.
Compound Profile and Chemical Identity
3-(6-Methoxypyridin-3-yl)benzaldehyde is a substituted aromatic aldehyde featuring a benzaldehyde moiety linked to a methoxypyridine ring. This structural motif is of significant interest in drug design due to its ability to form key interactions with biological targets.
Nomenclature and Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.[1]
| Identifier | Value |
| CAS Number | 893736-62-4 |
| IUPAC Name | 3-(6-methoxypyridin-3-yl)benzaldehyde |
| Synonym | 3-(6-methoxy-3-pyridinyl)benzaldehyde |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.24 g/mol |
| InChI Key | ZVONWYZOKJCKEJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)C2=CC=CC(=C2)C=O |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reaction and biological systems.
| Property | Value | Source |
| Appearance | Light yellow solid / Off-white solid | [2] |
| Purity | ≥97% | [1] |
| Storage | Store in a dry, cool, well-ventilated place, under an inert atmosphere. | [3] |
Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling
The most efficient and widely adopted method for constructing the C-C bond between the pyridine and benzene rings in this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups, mild reaction conditions, and commercial availability of reagents.[4]
The core principle involves the reaction of an organoboron species (a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 3-(6-Methoxypyridin-3-yl)benzaldehyde, the logical disconnection points to 3-formylphenylboronic acid and a 3-halo-6-methoxypyridine (or vice-versa).
Reaction Rationale and Mechanistic Overview
The catalytic cycle of the Suzuki coupling is a well-established, three-step process:
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Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., 5-bromo-2-methoxypyridine), forming a Pd(II) complex.
-
Transmetalation : The base activates the organoboron compound, facilitating the transfer of the aryl group (e.g., the 3-formylphenyl group) from boron to the palladium center, displacing the halide.
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Reductive Elimination : The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[4]
This cycle's efficiency is why it's preferred for constructing complex molecules like our target compound. The choice of catalyst, ligand, base, and solvent is crucial for optimizing yield and purity.
Caption: General workflow for the synthesis of 3-(6-Methoxypyridin-3-yl)benzaldehyde.
Detailed Experimental Protocol
This protocol is a generalized procedure adapted from established methodologies for Suzuki-Miyaura couplings.[3][5] Researchers should perform initial small-scale trials to optimize conditions for their specific reagents and equipment.
Materials:
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3-Formylphenylboronic acid (1.2 equivalents)
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5-Bromo-2-methoxypyridine (1.0 equivalent)
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Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
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Base (e.g., 2M aqueous Sodium Carbonate solution, 2-3 equivalents)
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Solvent (e.g., Toluene or 1,4-Dioxane)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methoxypyridine (1.0 equiv.), 3-formylphenylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition : Under the inert atmosphere, add the degassed organic solvent (e.g., Toluene) followed by the aqueous base solution (e.g., 2M Na₂CO₃). The mixture should be biphasic.
-
Degassing : It is critical to ensure an oxygen-free environment to prevent catalyst degradation. Degas the entire reaction mixture by bubbling the inert gas through the solution for an additional 20-30 minutes while stirring.[3]
-
Reaction : Heat the mixture to a reflux temperature (typically 85-100 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction : Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(6-Methoxypyridin-3-yl)benzaldehyde.
Characterization and Spectroscopic Data
Confirmation of the product's identity and purity is achieved through standard analytical techniques. While specific spectra for this exact molecule are not publicly available, data from closely related analogs, such as 3-(6-Methoxypyridin-3-yl)phenol, provide expected chemical shifts and patterns.[2]
Expected ¹H NMR Spectral Features (in CDCl₃):
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Aldehyde Proton (CHO) : A singlet appearing far downfield, typically between δ 9.9-10.1 ppm.
-
Aromatic Protons : A complex series of signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzaldehyde ring will appear as doublets, triplets, and singlets depending on their position relative to the aldehyde and pyridine substituents. The protons on the pyridine ring will also show characteristic doublet and doublet of doublets patterns.
-
Methoxy Protons (OCH₃) : A sharp singlet integrating to 3 hydrogens, typically around δ 3.9-4.0 ppm.[2]
Expected ¹³C NMR Spectral Features:
-
Aldehyde Carbonyl (C=O) : A signal in the highly deshielded region, >190 ppm.
-
Aromatic Carbons : Multiple signals between δ 110-165 ppm. The carbon of the C-O bond in the methoxy group will be significantly downfield.
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Methoxy Carbon (OCH₃) : A signal around δ 53-55 ppm.[2]
Mass Spectrometry (HRMS):
-
The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass for C₁₃H₁₂NO₂.
Applications in Drug Discovery: A Scaffold for RIOK2 Kinase Inhibitors
While a versatile intermediate for various pharmaceutical targets, 3-(6-Methoxypyridin-3-yl)benzaldehyde has emerged as a crucial building block in the synthesis of highly selective kinase inhibitors. Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7]
A prominent example is the development of inhibitors for RIOK2 (Right open reading frame kinase 2) , an atypical kinase whose overexpression is linked to multiple human cancers.[8] RIOK2 plays a key role in ribosome maturation and cell cycle progression, making it a compelling therapeutic target.
A highly potent and selective RIOK2 inhibitor, CQ211 , incorporates the 6-methoxypyridin-3-yl moiety directly derived from our title compound.[8] The synthesis of CQ211 and related analogs utilizes 3-(6-Methoxypyridin-3-yl)benzaldehyde as a key starting material, highlighting its importance in accessing novel and complex molecular architectures for oncology research.
Sources
- 1. 3-(6-Methoxypyridin-3-yl)benzaldehyde | 893736-62-4 [sigmaaldrich.com]
- 2. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
